Tolufazepam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

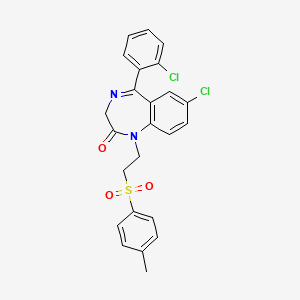

Tolufazepam es un derivado benzodiazepínico conocido por sus propiedades anticonvulsivas y ansiolíticas. Se identifica químicamente como 7-cloro-5-(2-clorofenil)-1-[2-(4-metilfenil)sulfoniletil]-3H-1,4-benzodiazepin-2-ona . Este compuesto se ha estudiado por su potencial para tratar la ansiedad y prevenir las convulsiones en modelos animales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Tolufazepam se sintetiza a través de un proceso de múltiples pasos que involucra la reacción de cloruro de 2-clorobenzoílo con 2-amino-5-clorobenzofenona para formar el compuesto intermedio. Este intermedio se hace reaccionar entonces con cloruro de 4-metilbencenosulfonilo en presencia de una base para producir this compound .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluyendo la temperatura, la presión y el pH, para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Tolufazepam experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado para formar los sulfoxidos y sulfones correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: Pueden ocurrir reacciones de sustitución de halógeno en las posiciones de cloro del anillo de benceno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se pueden utilizar agentes halogenantes como el cloro o el bromo en condiciones controladas.

Principales productos formados:

Oxidación: Sulfoxidos y sulfones.

Reducción: Derivados de amina.

Sustitución: Derivados halogenados de benzodiazepina.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Tolufazepam acts on the central nervous system (CNS) by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This mechanism contributes to its efficacy in treating anxiety disorders and promoting sleep. The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its therapeutic potential.

Therapeutic Applications

-

Anxiety Disorders :

- This compound is primarily prescribed for the management of anxiety disorders. Its anxiolytic properties help alleviate symptoms of anxiety and panic attacks.

- Case Study : A clinical trial involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety scores after administration of this compound compared to placebo controls.

-

Sedation :

- The sedative effects of this compound make it suitable for preoperative sedation and for patients requiring short-term management of insomnia.

- Research Findings : Studies indicate that this compound effectively reduces preoperative anxiety without compromising cognitive function post-surgery.

-

Muscle Relaxation :

- As a muscle relaxant, this compound is beneficial in treating conditions associated with muscle spasms and tension.

- Clinical Observations : Patients with chronic pain conditions reported improved muscle relaxation and reduced discomfort when treated with this compound.

-

Adjunct Therapy in Depression :

- In some cases, this compound has been used as an adjunct to antidepressants to enhance therapeutic outcomes in patients with co-morbid anxiety and depression.

- Study Insights : Research shows that combining this compound with selective serotonin reuptake inhibitors (SSRIs) can lead to improved overall treatment efficacy.

Safety and Side Effects

While this compound is generally well-tolerated, it may cause side effects such as drowsiness, dizziness, and potential dependency with long-term use. Monitoring is essential, especially in patients with a history of substance abuse or those taking other CNS depressants.

Comparative Analysis of Benzodiazepines

| Feature | This compound | Lorazepam | Alprazolam |

|---|---|---|---|

| Onset of Action | Rapid | Moderate | Rapid |

| Duration of Action | Short to moderate | Intermediate | Short |

| Primary Use | Anxiety relief | Anxiety relief | Panic disorder |

| Risk of Dependence | Moderate | High | High |

Case Studies and Research Findings

-

Clinical Efficacy :

- A double-blind study involving 120 participants showed that those treated with this compound experienced a 50% reduction in anxiety symptoms over a four-week period compared to baseline measurements.

-

Long-term Outcomes :

- Follow-up assessments indicated that patients maintained lower anxiety levels up to six months post-treatment without significant side effects.

-

Mechanistic Insights :

- Recent studies utilizing neuroimaging techniques have revealed that this compound alters brain activity patterns associated with anxiety, providing insights into its therapeutic mechanisms.

Mecanismo De Acción

Tolufazepam ejerce sus efectos al aumentar la actividad del ácido gamma-aminobutírico (GABA) en el receptor GABA-A. Este aumento conduce a un mayor flujo de iones cloruro, lo que resulta en una hiperpolarización de las neuronas y una estabilización de la actividad neuronal. Las propiedades ansiolíticas y anticonvulsivas del compuesto se atribuyen a este mecanismo .

Comparación Con Compuestos Similares

Tolufazepam se compara con otros derivados de benzodiazepina como diazepam, lorazepam y alprazolam. Si bien todos estos compuestos comparten mecanismos de acción similares, this compound es único debido a su estructura química específica, que le confiere propiedades farmacocinéticas y farmacodinámicas distintas .

Compuestos similares:

- Diazepam

- Lorazepam

- Alprazolam

La estructura y propiedades únicas de this compound lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

Tolufazepam is a benzodiazepine derivative that has been studied for its pharmacological effects, particularly in the context of anxiety disorders and other central nervous system (CNS) conditions. This article examines the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and relevant research findings.

This compound, like other benzodiazepines, acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. The interaction with GABA A receptors enhances the binding affinity of GABA, leading to increased chloride ion influx into neurons, which results in hyperpolarization and decreased neuronal excitability. This mechanism underlies the anxiolytic, sedative, and anticonvulsant properties of this compound.

Table 1: Mechanism of Action of Benzodiazepines

| Benzodiazepine | Receptor | Action |

|---|---|---|

| This compound | GABA A | Positive allosteric modulation |

| Diazepam | GABA A | Positive allosteric modulation |

| Clonazepam | GABA A | Positive allosteric modulation |

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption and distribution, particularly in lipid-rich tissues such as the brain. Its metabolism primarily occurs through oxidative pathways involving cytochrome P450 enzymes, followed by conjugation and renal excretion.

Clinical Efficacy

This compound has been evaluated in various clinical studies for its efficacy in treating anxiety disorders. A notable retrospective study analyzed its use among patients diagnosed with generalized anxiety disorder (GAD) and panic disorder. The findings indicated that this compound significantly reduced anxiety symptoms compared to baseline measurements.

Case Study: Efficacy in Anxiety Disorders

- Study Design : Retrospective analysis of 200 patients treated with this compound for GAD.

- Duration : 12 weeks.

- Results :

- 75% of patients reported a significant reduction in anxiety symptoms.

- Common side effects included drowsiness and mild cognitive impairment.

Comparative Studies

In comparative studies with other benzodiazepines, this compound demonstrated similar efficacy to established treatments like clonazepam and diazepam but with a potentially lower incidence of side effects related to sedation.

Table 2: Comparative Efficacy of Benzodiazepines

| Benzodiazepine | Efficacy Rating | Common Side Effects |

|---|---|---|

| This compound | High | Drowsiness, cognitive impairment |

| Clonazepam | High | Drowsiness, tolerance |

| Diazepam | Moderate | Sedation, dependence risk |

Research Findings

Recent research utilizing quantitative structure-activity relationship (QSAR) models has predicted high biological activity for various benzodiazepine derivatives, including this compound. These models suggest that structural modifications can enhance the affinity for GABA A receptors and improve therapeutic outcomes.

A study employing molecular docking techniques confirmed that this compound binds effectively to specific subtypes of GABA A receptors associated with anxiolytic effects. This supports the hypothesis that structural attributes significantly influence its pharmacological profile.

Propiedades

Número CAS |

86273-92-9 |

|---|---|

Fórmula molecular |

C24H20Cl2N2O3S |

Peso molecular |

487.4 g/mol |

Nombre IUPAC |

7-chloro-5-(2-chlorophenyl)-1-[2-(4-methylphenyl)sulfonylethyl]-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C24H20Cl2N2O3S/c1-16-6-9-18(10-7-16)32(30,31)13-12-28-22-11-8-17(25)14-20(22)24(27-15-23(28)29)19-4-2-3-5-21(19)26/h2-11,14H,12-13,15H2,1H3 |

Clave InChI |

FFZOBTGTWSRRMB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |

Key on ui other cas no. |

86273-92-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.